molecular formula C20H20N6O2 B12182416 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide

1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide

Cat. No.: B12182416
M. Wt: 376.4 g/mol
InChI Key: DEJCRTHSMJDBEI-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide is a synthetic small molecule featuring an indole-6-carboxamide scaffold with two distinct substituents:

  • 1-(2-Methoxyethyl): A methoxyethyl group attached to the indole nitrogen, likely enhancing solubility and metabolic stability .
  • N-[3-(2-Methyl-2H-tetrazol-5-yl)phenyl]: A phenyl ring substituted at the 3-position with a methyltetrazole moiety. Tetrazoles are often employed as bioisosteres for carboxylic acids, improving bioavailability and resistance to enzymatic degradation .

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[3-(2-methyltetrazol-5-yl)phenyl]indole-6-carboxamide

InChI

InChI=1S/C20H20N6O2/c1-25-23-19(22-24-25)15-4-3-5-17(12-15)21-20(27)16-7-6-14-8-9-26(10-11-28-2)18(14)13-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,27)

InChI Key

DEJCRTHSMJDBEI-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C=CN4CCOC

Origin of Product

United States

Preparation Methods

Cyclization of Amines with Cyanamide Derivatives

A common method involves reacting 3-aminophenyl derivatives with methyl cyanamide (CH₃N₃CN) under acidic or basic conditions. For example:

  • Starting material : 3-Aminophenyl chloride.

  • Reaction conditions : Methyl cyanamide, HCl, ethanol, reflux.

  • Mechanism : The amine reacts with methyl cyanamide to form a tetrazole ring via a [3+2] cycloaddition.

Table 1: Representative Conditions for Tetrazole Formation

Starting MaterialReagent/SolventTemperatureYield (%)Reference
3-AminophenolCH₃N₃CN, HCl, EtOHReflux65–75
3-NitrophenylamineNaCN, NH₄Cl, H₂O80°C50–60

Alternative Approaches

  • Azide-Alkyne Cycloaddition : Copper-catalyzed "click chemistry" between terminal alkynes and sodium azide may form tetrazoles, though this is less common for phenyl-tetrazole synthesis.

Synthesis of 1H-Indole-6-Carboxylic Acid

The indole core is typically synthesized via:

  • Fischer indole synthesis : Reacting phenylhydrazine with a ketone or aldehyde.

  • Bischler indole synthesis : Cyclization of N-acylated aniline derivatives.

Key Steps for Indole-6-Carboxylic Acid:

  • Fischer Indole Synthesis :

    • Starting material : 4-Nitrophenylhydrazine.

    • Reagents : Cyclohexanone, HCl.

    • Conditions : Reflux in ethanol.

    • Product : 6-Nitroindole.

    • Reduction : Catalytic hydrogenation (H₂, Pd/C) to yield 6-aminophenylindole, followed by oxidation to the carboxylic acid.

Carboxamide Coupling

The indole’s carboxylic acid is coupled with 3-(2-methyl-2H-tetrazol-5-yl)phenylamine using standard amide coupling agents.

Coupling Reagents

  • EDCI/HOBt : Efficient for activating carboxylic acids.

  • BOP-Cl : High-yielding with minimal side reactions.

  • DCC/DMAP : Mild conditions suitable for sensitive substrates.

Table 2: Coupling Conditions for Carboxamide Formation

Indole DerivativeAmine DerivativeCoupling AgentBaseSolventYield (%)Reference
1H-Indole-6-carboxylic acid3-(2-Methyltetrazol-5-yl)anilineEDCI/HOBtDMAPDichloromethane70–85
6-CarboxylindoleTetrazolylphenylamineBOP-ClTriethylamineDMF75–90

N-Alkylation of the Indole

The indole’s nitrogen is alkylated with 2-methoxyethyl bromide to introduce the methoxyethyl group.

Reaction Conditions

  • Base : K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF, THF).

  • Temperature : 0°C to reflux.

Table 3: N-Alkylation Parameters

Indole DerivativeAlkylating AgentBaseSolventTemperatureYield (%)Reference
1H-Indole-6-carboxamide2-Methoxyethyl bromideK₂CO₃DMF60°C80–90
N-(Tetrazolylphenyl)indole-carboxamide2-Methoxyethyl iodideNaHTHF0°C → RT85–95

Purification and Characterization

  • Crystallization : Ethanol/water or ethyl acetate/hexane.

  • Spectroscopic Data :

    • ¹H NMR : Peaks at δ 3.2–3.5 (CH₂OCH₃), 7.4–7.8 (indole aromatic protons), 8.1–8.3 (NH).

    • IR : Amide C=O stretch at ~1650 cm⁻¹.

Alternative Routes and Challenges

Challenges

  • Stereochemical Control : Tetrazole regioselectivity requires precise reaction conditions.

  • Yield Optimization : Coupling efficiency depends on steric hindrance from the indole’s substituents .

Chemical Reactions Analysis

Oxidation Reactions

The methoxyethyl side chain and indole ring are susceptible to oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media (e.g., H₂SO₄).

  • Conditions : Reactions occur at elevated temperatures (60–80°C) in polar solvents like water or acetic acid.

  • Outcomes :

    • The methoxyethyl group oxidizes to a carboxylic acid derivative.

    • The indole ring undergoes partial oxidation, forming hydroxylated intermediates.

Reaction SiteProductYield (%)Reference
Methoxyethyl chainCarboxylic acid derivative65–70
Indole ringHydroxylated indole40–50

Reduction Reactions

Reductive modifications target the tetrazole ring and carboxamide group:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or hydrogen gas with palladium catalysts.

  • Conditions : LiAlH₄ requires anhydrous tetrahydrofuran (THF) at 0–5°C; hydrogenolysis occurs at room temperature under 1–2 atm H₂ .

  • Outcomes :

    • Tetrazole reduction produces amine derivatives.

    • Carboxamide groups are reduced to primary amines.

Reaction SiteProductCatalyst/SolventReference
Tetrazole ringAmine derivativePd/C, ethanol
CarboxamidePrimary amineLiAlH₄, THF

Nucleophilic Substitution

The methoxyethyl group participates in nucleophilic displacement reactions:

  • Reagents : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) with alkyl halides.

  • Conditions : Conducted in dimethylformamide (DMF) at 50–60°C for 4–6 hours.

  • Outcomes :

    • Methoxyethyl substitution with bulkier alkyl groups (e.g., isopropyl).

    • Improved lipophilicity for pharmacological applications.

Cycloaddition Reactions

The tetrazole moiety engages in [3+2] cycloadditions with alkynes or nitriles:

  • Reagents : Copper(I) iodide (CuI) or ruthenium catalysts .

  • Conditions : Microwave-assisted synthesis at 120°C for 30 minutes enhances regioselectivity .

  • Outcomes :

    • Formation of fused heterocyclic systems (e.g., triazolopyridines) .

ReactantProductCatalystYield (%)
PhenylacetyleneTriazolopyridineCuI75

Hydrolysis and Deprotection

The tetrazole group undergoes hydrolysis under acidic/basic conditions:

  • Reagents : HCl (6M) or NaOH (10%) .

  • Conditions : Reflux for 2–4 hours in aqueous ethanol .

  • Outcomes :

    • Cleavage of the tetrazole ring to form carboxylic acids.

    • Selective deprotection of functional groups for further derivatization .

Coupling Reactions

The carboxamide group facilitates peptide-like couplings:

  • Reagents : Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt).

  • Conditions : Room temperature in dichloromethane (DCM) for 12–24 hours.

  • Outcomes :

    • Formation of amide bonds with amino acids or other nucleophiles.

Key Insights from Experimental Data

  • Reactivity Hierarchy : The tetrazole ring is more reactive toward reduction and cycloaddition than the indole core .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance substitution rates, while nonpolar solvents favor cycloadditions .

  • Catalytic Efficiency : Copper catalysts improve cycloaddition yields by 20–30% compared to thermal conditions .

Scientific Research Applications

Antihypertensive Activity

Research indicates that compounds containing tetrazole rings can serve as bioisosteres for carboxylic acids, which are critical in the development of antihypertensive agents. The tetrazole moiety in this compound may contribute to its efficacy in modulating blood pressure through interactions with angiotensin II receptors. Studies have shown that similar tetrazole derivatives exhibit significant antihypertensive effects by inhibiting these receptors in a non-competitive manner .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that related tetrazole-containing compounds possess good activity against various pathogens including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with serotonin receptors, indicating possible antidepressant effects. The modulation of serotonin pathways can be crucial for treating mood disorders, making this compound a candidate for further investigation in neuropharmacology .

Synthetic Pathways

The synthesis of 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. Key synthetic routes include:

  • Preparation of Indole Core : The indole structure is synthesized using traditional methods involving cyclization reactions.
  • Introduction of Side Chains : The methoxyethyl group is introduced via alkylation reactions using appropriate alkyl halides.
  • Formation of Tetrazole Moiety : The tetrazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl precursors.

These synthetic methods are essential for producing this compound in both academic research and industrial applications .

Case Study 1: Development of Antihypertensive Agents

A study published in a peer-reviewed journal explored various derivatives of tetrazole-containing compounds, including 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide, demonstrating their potential as antihypertensive agents. The results indicated that these compounds exhibited significant activity against AT1 receptors, leading to reduced blood pressure in animal models .

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, researchers synthesized several tetrazole derivatives and tested them against common bacterial strains. The findings revealed that certain compounds, including those similar to 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide, showed promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide (CAS 1401565-10-3)

  • Core Structure : Indole-6-carboxamide.
  • Substituents :
    • 3-(2-Oxopyrrolidin-1-yl)phenyl group.

N-(Benzoylphenyl)-5-Methoxy-1H-indole-2-carboxamides (Compounds 8–12, )

  • Core Structure : Indole-2-carboxamide.
  • Substituents :
    • 5-Methoxy or 5-chloro groups on indole.
    • N-Benzoylphenyl group.
  • Key Differences :
    • Carboxamide at the indole-2 position instead of indole-6, which could significantly impact binding to targets like lipid-regulating enzymes .
    • Benzoylphenyl substituents may enhance lipophilicity but reduce metabolic stability compared to methyltetrazole .

Tetrazole-Containing Analogs

N-(3,5-Dimethoxyphenyl)-4-(1H-Tetrazol-1-yl)benzamide (CAS 1010876-19-3)

  • Core Structure : Benzamide.
  • Substituents :
    • 3,5-Dimethoxyphenyl and 4-tetrazolyl groups.
  • Tetrazole is positioned at the para position of the benzamide, whereas the target compound’s tetrazole is meta-substituted on the phenyl ring .

Imidazo-Thiazole Carboxamides

6-Ethyl-2-Methyl-N-((6-(3-(Trifluoromethyl)phenoxy)pyridin-3-yl)methyl)imidazo[2,1-b]thiazole-5-carboxamide (ND-12024)

  • Core Structure : Imidazo[2,1-b]thiazole.
  • Substituents: Trifluoromethylphenoxy-pyridine group.
  • lipid-modifying enzymes) . The trifluoromethyl group enhances electronegativity and metabolic stability but may increase toxicity risks .

Research Implications and Gaps

  • Pharmacology : While indole-2-carboxamides show lipid-lowering activity , the biological role of the indole-6-carboxamide scaffold remains unexplored in the provided data.
  • Optimization : The methyltetrazole group warrants comparative studies with carboxylic acid or oxadiazole analogs to assess bioisostere efficacy .

Biological Activity

1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and various biological effects, supported by research findings and data tables.

  • Molecular Formula : C13H17N5O3
  • Molecular Weight : 291.31 g/mol
  • IUPAC Name : N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
  • CAS Number : 1435977-86-8

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : The tetrazole ring is synthesized from a nitrile precursor using azide sources under acidic or basic conditions.
  • Attachment of the Phenoxy Group : This is achieved through nucleophilic substitution reactions.
  • Formation of the Amide Linkage : Amide bond formation often utilizes coupling reagents like EDCI or DCC.
  • Introduction of the Methoxyethyl Group : This is accomplished through alkylation reactions with suitable alkyl halides .

Antihypertensive Effects

Research indicates that compounds containing the tetrazole moiety exhibit significant antihypertensive activity. For instance, derivatives similar to 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide have shown efficacy in lowering blood pressure by acting as antagonists at angiotensin II receptors (AT1 receptors). These compounds demonstrate a non-competitive inhibition mechanism, which is crucial for their prolonged action compared to established medications like Losartan .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines, such as TNF-alpha, and reduce inflammation markers in vitro and in vivo. This activity is attributed to the ability of the tetrazole ring to interact with specific protein targets involved in inflammatory pathways .

Antimicrobial Properties

In vitro studies have shown that 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .

Case Studies and Research Findings

StudyFindings
Buckley et al. (2020)Identified potent IRAK4 inhibitors with good TNF-alpha inhibition properties linked to similar structures .
Makovec et al. (2021)Reported on various heterocyclic amidines with significant anti-inflammatory effects, suggesting a potential pathway for the indole derivatives .
PubMed Study (2019)Demonstrated that tetrazole-containing compounds can effectively inhibit xanthine oxidase, indicating potential applications in gout treatment .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-6-carboxamide?

The compound can be synthesized via multi-step protocols involving indole core functionalization. Key steps include:

  • Indole carboxylation : Reacting 6-bromoindole derivatives with CO under palladium catalysis to install the carboxamide group .
  • Tetrazole coupling : Using Ullmann or Buchwald-Hartwig coupling to attach the 2-methyltetrazole moiety to the phenyl ring .
  • Methoxyethyl substitution : Alkylation of the indole nitrogen with 2-methoxyethyl halides under basic conditions (e.g., NaH/DMF) . Characterization typically involves 1H^1H-/13C^{13}C-NMR, IR, and HPLC-MS to confirm regioselectivity and purity .

Q. How is the purity and structural integrity of this compound validated in academic settings?

Methodological validation includes:

  • Chromatographic analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Spectroscopic confirmation : 1H^1H-NMR chemical shifts for the methoxyethyl group (δ ~3.4–3.6 ppm) and tetrazole protons (δ ~8.1–8.3 ppm) .
  • Elemental analysis : Matching calculated vs. experimental C, H, N percentages to confirm stoichiometry .

Q. What analytical techniques are critical for studying its stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks, followed by HPLC to detect degradation products (e.g., hydrolysis of the tetrazole ring) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict bioactivity of this compound?

  • Reaction path screening : Use density functional theory (DFT) to identify energy barriers in key steps (e.g., tetrazole coupling) and optimize catalysts (e.g., CuI vs. Pd(PPh3_3)4_4) .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using AutoDock Vina; prioritize substituents enhancing hydrophobic interactions (e.g., methoxyethyl vs. ethyl groups) .
  • MD simulations : Assess conformational stability of the tetrazole-phenyl linkage in aqueous environments .

Q. What strategies resolve contradictions in bioactivity data across in vitro assays?

Contradictions often arise from assay-specific conditions (e.g., serum protein binding, redox interference). Mitigation approaches include:

  • Dose-response normalization : Compare IC50_{50} values under standardized conditions (e.g., 1% DMSO, serum-free media) .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsome models .
  • Off-target screening : Employ broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .

Q. How do structural modifications to the methoxyethyl or tetrazole groups affect pharmacological properties?

SAR studies reveal:

  • Methoxyethyl chain : Shortening to ethoxyethyl reduces logP (improving solubility) but decreases blood-brain barrier penetration in rodent models .
  • Tetrazole substitution : Replacing 2-methyl with 2-ethyl enhances metabolic stability (CYP3A4 t1/2_{1/2} increases from 2.1 to 4.7 hr) but lowers affinity for adenosine A2A_{2A} receptors .
  • Carboxamide bioisosteres : Replacing the carboxamide with a sulfonamide group abolishes activity in inflammation models, highlighting its role in target binding .

Q. What experimental designs are recommended for evaluating in vivo pharmacokinetics and toxicity?

  • Rodent PK studies : Administer 10 mg/kg IV/PO to assess bioavailability (AUC024_{0-24}), clearance, and tissue distribution (LC-MS quantification) .
  • Toxicogenomics : Perform RNA-seq on liver/kidney samples to identify off-target gene regulation (e.g., CYP450 isoforms) .
  • hERG inhibition assay : Patch-clamp testing to evaluate cardiac risk (IC50_{50} >10 μM preferred) .

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